Methyl Internal Rotation Barrier: (Z)- vs. (E)-Isomer Comparison
Microwave spectroscopic determination of the three-fold potential barrier (V₃) hindering methyl group internal rotation reveals a profound stereoelectronic difference between isomers. The V₃ of (Z)-acetaldehyde oxime is 375(5) cal/mol, compared to 1835(50) cal/mol for the (E)-isomer—a difference of 1460(55) cal/mol [1]. This 4.9-fold lower barrier in the Z-isomer arises from steric repulsion between the methyl hydrogen and the hydroxyl oxygen, which are separated by only 2.30 Å—0.40 Å less than the sum of their van der Waals radii [1]. The consequence is that the methyl group in the Z-isomer undergoes nearly free internal rotation at ambient temperature, whereas the E-isomer experiences significant rotational hindrance. This difference directly impacts vibrational partition functions, entropy contributions, and thus the temperature-dependent equilibrium distribution of isomers in both condensed and vapor phases.
| Evidence Dimension | Methyl group internal rotation barrier (V₃) |
|---|---|
| Target Compound Data | V₃ = 375(5) cal/mol for (Z)-acetaldehyde oxime |
| Comparator Or Baseline | V₃ = 1835(50) cal/mol for (E)-acetaldehyde oxime |
| Quantified Difference | ΔV₃ = 1460(55) cal/mol; Z-isomer barrier is 4.9-fold lower than E-isomer |
| Conditions | Microwave spectroscopy, 26.0–40.0 GHz, six isotopic species, A-state analysis (Journal of Molecular Structure, 2005) |
Why This Matters
A 4.9-fold difference in internal rotation barrier translates into measurably different gas-phase thermodynamic properties and chromatographic retention behavior, directly impacting analytical method development and QC protocols for isomer-specific procurement.
- [1] Sakaizumi, T. et al. Microwave spectrum, barriers to internal rotation, molecular structure, and theoretical calculation of (E)- and (Z)-acetaldehyde oxime, CH₃CHNOH. Journal of Molecular Structure, 2005, 735–736, 325–334. DOI: 10.1016/j.molstruc.2004.08.033 View Source
